N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide, also known as FPN1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This molecule has been extensively studied in recent years due to its unique chemical structure and promising biological properties.
科学的研究の応用
Synthesis and Biological Activities
One significant area of study involves the synthesis and evaluation of compounds with structural similarities to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide for their antiprotozoal activity. For instance, Ismail et al. (2003) synthesized a series of diamidines showing potent activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, highlighting the potential of such compounds in treating diseases like sleeping sickness and malaria Ismail et al., 2003. This research underscores the interest in furan- and pyrazin-2-yl derivatives for developing new therapeutic agents.
Molecular Assemblies and Interaction Studies
Research by Jarzembska et al. (2017) on cocrystals involving nicotinamide and pyrazinamide with dihydroxybenzoic acids explores basic recognition patterns and crystal lattice energetic features. This study provides insight into the molecular interactions and stability of compounds related to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide, which is crucial for understanding its potential applications in drug design and development Jarzembska et al., 2017.
Therapeutic Potential and Mechanism of Action
The therapeutic potential of compounds within the same chemical family, such as nicotinamide derivatives, is also of interest. For example, the study by Brzozowski et al. (2008) on 1-Methylnicotinamide suggests its gastroprotective effects, indicating the diverse biological activities and potential therapeutic applications of nicotinamide and its analogs Brzozowski et al., 2008.
Enzymatic Activity and Inhibition
Further, the role of enzymes like nicotinamidase in the metabolism of nicotinamide derivatives is crucial for understanding the biochemical pathways and potential drug interactions involving compounds like N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide. Studies on nicotinamidase activity, such as the work by Seiner et al. (2010), contribute to our understanding of these biochemical processes and their relevance to therapeutic applications Seiner et al., 2010.
作用機序
Target of Action
Similar compounds have been shown to have anti-inflammatory activity .
Biochemical Pathways
It’s known that similar compounds inhibit the production of nitric oxide and tumor necrosis factor-β , which are key players in the inflammatory response.
Result of Action
Similar compounds have been shown to have anti-inflammatory activity, as they inhibit the production of nitric oxide and tumor necrosis factor-β .
Action Environment
It’s known that similar compounds exhibit their anti-inflammatory activity in an environment where inflammation is present .
特性
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)13-4-3-10(8-22-13)15(24)23-9-11-14(21-6-5-20-11)12-2-1-7-25-12/h1-8H,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPCQLJTYXXDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。